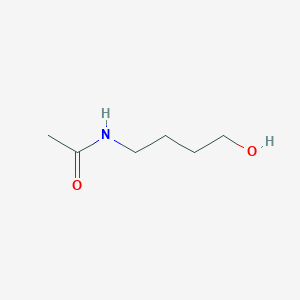

N-(4-Hydroxybutyl)acetamide

Vue d'ensemble

Description

N-(4-Hydroxybutyl)acetamide is a nitrogen-containing organic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . This compound has been studied for its potential genotoxic and carcinogenic properties, as well as its ability to inhibit the production of acetylcholine and cause neuronal death in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-Hydroxybutyl)acetamide can be synthesized through the reaction of 4-aminobutanol with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Hydroxybutyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of N-(4-oxobutyl)acetamide.

Reduction: Formation of N-(4-aminobutyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

N-(4-Hydroxybutyl)acetamide serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to be used as a building block for more complex molecules, facilitating the development of new chemical entities in organic synthesis.

Biological Research

In biological contexts, this compound has been utilized to explore the effects of hydroxybutyl groups on biological activity. It has been investigated for its potential role in drug development, particularly as a candidate for analgesic properties due to its structural similarity to known analgesics .

Medical Applications

Research indicates that this compound may have therapeutic potential, particularly in pain management and anti-inflammatory applications. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in inflammation .

Genotoxicity and Carcinogenicity Studies

This compound has been studied for its genotoxic and carcinogenic properties. It has shown the ability to bind to DNA and disrupt normal cellular signaling pathways, which raises concerns regarding its safety profile in medical and industrial applications .

Case Study 1: Bladder Cancer Research

A significant study explored the effects of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a derivative of this compound, on bladder cancer induction in rat models. The study highlighted the compound's role in promoting high-grade invasive cancers specifically in the urinary bladder, emphasizing its potential as a carcinogen .

Case Study 2: Neurotoxicity Investigations

Research investigating the neurotoxic effects of this compound revealed its capacity to inhibit acetylcholine production and induce neuronal death in animal models. This study underscores the compound's implications for neurological health and safety assessments in pharmacological contexts .

Mécanisme D'action

The mechanism by which N-(4-Hydroxybutyl)acetamide exerts its effects involves the inhibition of acetylcholine production and disruption of neuronal signaling pathways. This compound interacts with specific molecular targets, leading to neuronal death and potential genotoxic effects .

Comparaison Avec Des Composés Similaires

N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Used in lipid nanoparticles for drug delivery.

Uniqueness: N-(4-Hydroxybutyl)acetamide is unique due to its specific effects on neuronal cells and its potential genotoxic properties. Unlike other similar compounds, it has been shown to inhibit acetylcholine production and cause neuronal death .

Activité Biologique

N-(4-Hydroxybutyl)acetamide (CAS Number: 75694-83-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is an acetamide derivative with the molecular formula . It is characterized by the presence of a hydroxybutyl group, which is believed to contribute to its biological effects. The compound can be synthesized through various methods, including the reaction of 4-hydroxybutyric acid with acetic anhydride.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate signaling pathways that are crucial for cellular processes. For instance, it has been suggested that compounds with similar structures can exhibit anti-inflammatory and anticancer properties through mechanisms involving the inhibition of specific enzymes or modulation of receptor activity .

1. Anti-Cancer Potential

This compound has been studied for its potential role in cancer therapy. Research indicates that related compounds, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), are known carcinogens that induce bladder tumors in animal models. Studies have shown that treatments involving N-butyl-N-(4-hydroxybutyl)nitrosamine can lead to high-grade invasive bladder cancers in rodents, making it a model for studying bladder carcinogenesis .

Table 1: Summary of Research on this compound

| Study | Findings | Methodology |

|---|---|---|

| Nakai et al. (2017) | Investigated immunological responses in BBN-induced bladder cancer models | Mouse model experiments with various chemotherapeutic agents |

| Science.gov (2006) | Examined nonspecific esterase activity as a marker for bladder tumors | Longitudinal study on rat models treated with BBN |

| BenchChem (2024) | Discussed potential therapeutic applications | Review of chemical properties and biological interactions |

2. Toxicological Studies

Toxicological assessments have highlighted the compound's safety profile and potential hazards. In studies involving animal models, the administration of BBN has shown significant effects on bladder mucosa, leading to hyperplasia and tumor development. The persistence of nonspecific esterase activity was noted as a promising marker for precursor lesions associated with bladder tumors .

Case Studies

Case Study 1: Bladder Cancer Induction

In a study examining the effects of N-butyl-N-(4-hydroxybutyl)nitrosamine, rats were exposed to varying concentrations over several weeks. The results indicated a dose-dependent relationship between BBN exposure and the incidence of bladder tumors, reinforcing the need for further investigation into related compounds such as this compound for potential therapeutic applications .

Case Study 2: Immunological Response

Another study focused on the immunological profiles induced by intravesical chemotherapy in mice with BBN-induced bladder cancer. The findings revealed significant alterations in immune cell populations following treatment, suggesting that this compound could play a role in modulating immune responses during cancer therapy .

Propriétés

IUPAC Name |

N-(4-hydroxybutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKOIWQNCSVBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577605 | |

| Record name | N-(4-Hydroxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75694-83-6 | |

| Record name | N-(4-Hydroxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.